3-Methyleneisobenzofuran-1(3H)-one
Overview
Description
3-Methyleneisobenzofuran-1(3H)-one is a heterocyclic organic compound that features a fused benzene and furan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyleneisobenzofuran-1(3H)-one can be synthesized through several methods. One common approach involves the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation . Another method includes the cycloisomerization of alkyne ortho-substituted phenols .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of catalysts to enhance the efficiency and yield of the synthesis. For example, 1-Methyl-3-(propyl-3-sulfonic acid)imidazolium triflate supported on magnetic nanoparticles has been used as an efficient and reusable catalyst for the synthesis of isobenzofuran-1(3H)-ones under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
3-Methyleneisobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-Methyleneisobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Methyleneisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to inhibit monoamine oxidases A and B, enzymes involved in the metabolism of neurotransmitters . The binding mode of these inhibitors involves interactions with the active site of the enzyme, leading to the inhibition of its activity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler analog without the methylene group.
Isobenzofuran: An isomer with the oxygen atom in a different position.
Dibenzofuran: An analog with an additional fused benzene ring.
Uniqueness
3-Methyleneisobenzofuran-1(3H)-one is unique due to its methylene group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-methylidene-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTLIIZTPVRRFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434798 | |
Record name | 3-Methylidene-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3453-63-2 | |
Record name | 3-Methylidene-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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